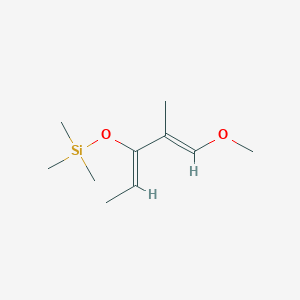
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene is an organic compound with the molecular formula C10H20O2Si. It is a derivative of pentadiene, featuring methoxy, methyl, and trimethylsilyloxy substituents. This compound is known for its utility in organic synthesis, particularly in the formation of complex molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene typically involves the use of cross-coupling reactions. One common method is the sequential cross-coupling of trimethylsilyl-substituted alkynes with appropriate reagents . The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen gas with metal catalysts for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene, under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (1E,3Z)-1-Methoxy-3-methyl-1,4-bis-trimethylsilanyloxy-buta-1,3-diene
- (1E,3Z)-3-Fluoro-4-Phenoxybuta-1,3-Dienyl
Uniqueness
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
72486-93-2 |
|---|---|
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
[(1E,3Z)-1-methoxy-2-methylpenta-1,3-dien-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-7-10(9(2)8-11-3)12-13(4,5)6/h7-8H,1-6H3/b9-8+,10-7- |
Clave InChI |
SSGAQVOLXCOJGN-AZRUORMVSA-N |
SMILES isomérico |
C/C=C(/C(=C/OC)/C)\O[Si](C)(C)C |
SMILES canónico |
CC=C(C(=COC)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















